molecular formula C12H12F4O B1304027 4-(tert-Butoxy)-2,3,5,6-tetrafluorostyrene CAS No. 343305-41-9

4-(tert-Butoxy)-2,3,5,6-tetrafluorostyrene

Cat. No.: B1304027
CAS No.: 343305-41-9
M. Wt: 248.22 g/mol
InChI Key: QRKPOBGCHDVVRQ-UHFFFAOYSA-N
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Description

4-(tert-Butoxy)-2,3,5,6-tetrafluorostyrene is an organic compound that features a styrene backbone substituted with four fluorine atoms and a tert-butoxy group. This compound is of interest due to its unique chemical properties, which are influenced by the presence of both electron-withdrawing fluorine atoms and the bulky tert-butoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butoxy)-2,3,5,6-tetrafluorostyrene typically involves the introduction of the tert-butoxy group and the fluorine atoms onto a styrene backbone. One common method involves the reaction of a suitable styrene derivative with tert-butyl alcohol in the presence of a strong acid or base to introduce the tert-butoxy group. The fluorine atoms can be introduced through halogen exchange reactions using fluorinating agents such as potassium fluoride or cesium fluoride under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butoxy)-2,3,5,6-tetrafluorostyrene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation can produce oxides and reduction can yield deprotected styrene derivatives.

Scientific Research Applications

4-(tert-Butoxy)-2,3,5,6-tetrafluorostyrene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(tert-Butoxy)-2,3,5,6-tetrafluorostyrene involves its interaction with molecular targets through its fluorine atoms and tert-butoxy group. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the compound, while the bulky tert-butoxy group can provide steric hindrance, affecting the compound’s interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(tert-Butoxy)-2,3,5,6-tetrafluorostyrene is unique due to the combination of its styrene backbone, multiple fluorine atoms, and the tert-butoxy group. This combination imparts distinct chemical properties, such as high reactivity and stability, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-ethenyl-2,3,5,6-tetrafluoro-4-[(2-methylpropan-2-yl)oxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F4O/c1-5-6-7(13)9(15)11(10(16)8(6)14)17-12(2,3)4/h5H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRKPOBGCHDVVRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=C(C(=C(C(=C1F)F)C=C)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382015
Record name 4-(tert-Butoxy)-2,3,5,6-tetrafluorostyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343305-41-9
Record name 4-(tert-Butoxy)-2,3,5,6-tetrafluorostyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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